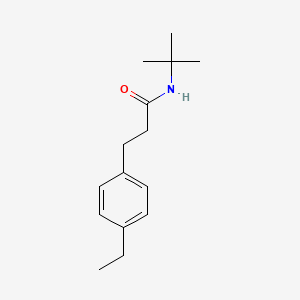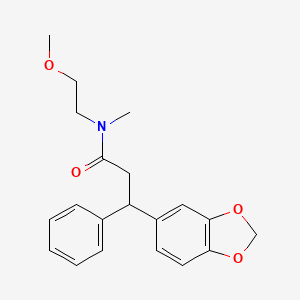![molecular formula C16H18N2O3S B4439595 N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4439595.png)
N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
Descripción general
Descripción
N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MS049, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the protein-protein interaction between the tumor suppressor p53 and its negative regulator MDMX, which plays a critical role in cancer development and progression.
Mecanismo De Acción
The p53 protein is a well-known tumor suppressor that plays a critical role in preventing cancer development by inducing cell cycle arrest and apoptosis in response to DNA damage and other stress signals. However, the activity of p53 is negatively regulated by MDMX, which binds to p53 and inhibits its transcriptional activity. N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide works by disrupting the p53-MDMX interaction, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. It has also been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy and radiotherapy. However, the exact biochemical and physiological effects of N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide on normal cells and tissues are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is its specificity for the p53-MDMX interaction, which makes it a valuable tool for studying the p53 pathway and its role in cancer development. However, N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells and tissues. These limitations need to be taken into consideration when designing experiments using N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide.
Direcciones Futuras
There are several future directions for the research on N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. First, further studies are needed to elucidate the exact biochemical and physiological effects of N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide on normal cells and tissues. Second, the potential use of N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in combination therapy with chemotherapy and radiotherapy needs to be explored in more detail. Third, the development of more potent and selective inhibitors of the p53-MDMX interaction based on the structure of N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is an important goal for future research. Finally, the clinical translation of N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide for cancer treatment requires further investigation.
Aplicaciones Científicas De Investigación
N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the p53-MDMX interaction, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has demonstrated potent anti-tumor activity in various preclinical models, including acute myeloid leukemia, neuroblastoma, and breast cancer. In addition, N,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting its potential use in combination therapy.
Propiedades
IUPAC Name |
N,3-dimethyl-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-7-14(8-5-11)22(20,21)18-15-9-6-13(10-12(15)2)16(19)17-3/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOZFAOYXYEVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-difluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4439513.png)



![1-(3-methoxypropyl)-2-(1-pyrrolidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4439535.png)
![4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4439537.png)
![2-(1-pyrrolidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4439540.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide](/img/structure/B4439548.png)
![[2-oxo-2-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)ethoxy]acetic acid](/img/structure/B4439550.png)
![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439571.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone](/img/structure/B4439574.png)

![N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439579.png)
![N-[4-(acetylamino)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4439592.png)